molecular formula C12H9NO3 B6285872 2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine CAS No. 1111105-56-6

2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine

Cat. No.: B6285872
CAS No.: 1111105-56-6
M. Wt: 215.20 g/mol
InChI Key: GFVHMXQSUXSRID-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine is a chemical compound known for its significant biological activity. It is a derivative of pyridine, featuring a hydroxyl group at the second position and a 3,4-methylenedioxyphenyl group at the sixth position. This compound has garnered interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine typically involves the reaction of 2-hydroxypyridine with 3,4-methylenedioxybenzaldehyde under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, making it useful in studies related to cell function and signal transduction.

    Medicine: It has potential therapeutic applications due to its biological activity, including its effects on various molecular targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methylenedioxyphenyl groups play crucial roles in its biological activity. The compound can modulate cell signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-phenylpyridine: Lacks the methylenedioxy group, resulting in different biological activity.

    3,4-Methylenedioxyphenylpyridine: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine is unique due to the presence of both the hydroxyl and methylenedioxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-3-1-2-9(13-12)8-4-5-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVHMXQSUXSRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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